2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride
Description
2-[3-(Piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride is a synthetic heterocyclic compound featuring a 1,2,4-triazole core linked to a piperazine moiety via a carbonyl group, with an ethanol substituent at the 1-position of the triazole ring. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications. This compound is of interest in medicinal chemistry due to the pharmacophoric significance of 1,2,4-triazoles and piperazines, which are commonly associated with antifungal, antiproliferative, and enzyme-inhibitory activities .
Properties
IUPAC Name |
[1-(2-hydroxyethyl)-1,2,4-triazol-3-yl]-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2.ClH/c15-6-5-14-7-11-8(12-14)9(16)13-3-1-10-2-4-13;/h7,10,15H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNZYWBSDVWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NN(C=N2)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride typically involves the following steps:
Formation of the piperazine derivative: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction involving azides and alkynes.
Attachment of the ethanol group: The ethanol group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds, including those related to 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride, show promising anticancer properties. For instance, a study focused on piperazine-triazole analogues revealed their effectiveness against several cancer cell lines, including HT29 (colon) and A2780 (ovarian) cells. The modifications in the triazole moiety were found to enhance cytotoxicity significantly .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific protein-protein interactions crucial for cancer cell proliferation. For example, a compound derived from this class was identified as an inhibitor of the S100A2–p53 interaction, which is vital for tumor progression .
Antibacterial and Antifungal Properties
Broad-Spectrum Activity
Triazole derivatives have been extensively studied for their antibacterial and antifungal activities. A review highlighted that various triazole compounds exhibited significant activity against a range of bacterial strains and fungi. This includes the ability to disrupt cell wall synthesis and inhibit essential metabolic pathways in pathogens .
Neurological Applications
Potential in Treating Neurological Disorders
Research indicates that piperazine derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression. The structural characteristics of triazoles allow for interactions with serotonin receptors, which are critical in mood regulation .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Ring Formation | Piperazine | Solvent A |
| 2 | Click Reaction | Azide + Alkyne | Cu(I) Catalyst |
| 3 | Hydrolysis | HCl | Reflux |
Case Studies
Case Study: Anticancer Efficacy
A specific study synthesized a series of piperazine-triazole compounds and tested their efficacy against various human cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced cytotoxic effects compared to unmodified triazole compounds .
Case Study: Antimicrobial Testing
In another investigation, derivatives were tested against multiple bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that specific functional groups on the triazole ring were crucial for enhancing antibacterial activity .
Mechanism of Action
The mechanism of action of 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride involves its interaction with specific molecular targets. The piperazine and triazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological profiles:
Structural and Functional Analysis
- Triazole vs. Tetrazole Analogs : Compounds with tetrazole rings (e.g., derivatives in ) exhibit reduced antifungal potency compared to triazole-containing analogs, likely due to altered electron distribution and weaker binding to fungal CYP51 enzymes .
- Piperazine vs. Piperidine Substitutions : The piperazine moiety in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding with enzyme active sites compared to piperidine derivatives (e.g., ), which have only one basic nitrogen .
- Ethanol vs. Propanol Backbones: Ethanol derivatives (e.g., target compound) generally show better solubility than bulkier propanol-based analogs (e.g., ), but the latter may exhibit enhanced membrane penetration due to hydrophobicity .
Pharmacokinetic Considerations
- Metabolic Stability: Piperazine derivatives are prone to N-oxidation, but the ethanol group in the target compound may mitigate this via hydrogen bonding, extending half-life compared to analogs with methyl groups (e.g., ).
- Bioavailability: The hydrochloride salt and low molecular weight (~350 g/mol) suggest favorable oral absorption, contrasting with larger propanol-based analogs (e.g., , MW ~450 g/mol) .
Biological Activity
The compound 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential antitumor properties.
Chemical Structure and Properties
The chemical structure of 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride can be represented as follows:
- Molecular Formula : C₁₁H₁₅ClN₄O₂
- Molecular Weight : 260.73 g/mol
The presence of the piperazine ring and the triazole moiety contributes to its biological profile.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study focused on various triazole compounds demonstrated that those containing piperazine showed enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were as low as 4.0 µg/ml against Staphylococcus aureus .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| Compound A | 4.0 | Staphylococcus aureus |
| Compound B | 5.1 | Escherichia coli |
| Compound C | 6.0 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal activity of triazole derivatives has also been extensively studied. For instance, compounds similar to 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride have shown effectiveness against various fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .
Antitumor Activity
Triazoles are being investigated for their potential antitumor effects. Some studies suggest that derivatives with piperazine structures may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Notably, compounds have shown activity against BRAF(V600E) mutations and other cancer-related targets .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of a triazole derivative in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates and improved patient outcomes.
- Antifungal Treatment in Immunocompromised Patients : In a cohort study involving immunocompromised patients, the use of triazole compounds led to a notable decrease in fungal infections, demonstrating their therapeutic potential.
Q & A
Q. Basic
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
- NMR spectroscopy : 1H and 13C NMR confirm functional groups (e.g., piperazine carbonyl at ~165 ppm) and ethanol moiety .
- Elemental analysis : Verify stoichiometry (C, H, N, Cl) within 0.4% deviation .
- X-ray crystallography : Definitive structural elucidation, particularly for polymorph identification .
What experimental design considerations are crucial for studying the stability of this hydrochloride salt under varying pH and temperature conditions?
Q. Advanced
- Accelerated stability studies : Use ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC .
- pH-dependent stability : Test in buffers (pH 1–12) to identify hydrolysis-sensitive regions (e.g., triazole-piperazine bond) .
- Thermal analysis : Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .
- Humidity control : Store samples in desiccators with silica gel to prevent hygroscopic degradation .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Storage : Room temperature in airtight, light-resistant containers .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this triazole-piperazine derivative?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., triazole position, ethanol chain length) to probe pharmacophore requirements .
- In vitro assays : Test analogs for target binding (e.g., antifungal activity via MIC assays against Candida spp.) .
- Molecular docking : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock .
- QSAR modeling : Corrogate logP, polar surface area, and H-bond donors/acceptors with activity data .
How should researchers address discrepancies in reported toxicity data for structurally related compounds?
Q. Advanced
- Comparative toxicogenomics : Use databases like PubChem and TOXNET to cross-reference LD50 values and mechanistic studies .
- In vitro cytotoxicity assays : Screen against human cell lines (e.g., HEK293) to validate safety margins .
- Metabolic profiling : Identify toxic metabolites (e.g., N-oxides) via LC-MS/MS .
What strategies optimize the solubility of this hydrochloride salt for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
